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molecular formula C8H13N3O B040269 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 118089-57-9

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B040269
M. Wt: 167.21 g/mol
InChI Key: FMWWRALTYIWZEB-UHFFFAOYSA-N
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Patent
US04396624

Procedure details

13.45 g (1 mol) of 1-chloro-3,3-dimethyl-butan-2-one, 69 g (1 mol) of 1,2,4-triazole and 140 g (1 mol) of powdered potassium carbonate were heated under reflux in 500 ml of acetone for 6 hours, while stirring. Thereafter, the mixture was allowed to cool, the inorganic salt was filtered off and the filtrate was concentrated in vacuo. After treatment with diisopropyl ether, the oily residue crystallized out. After drying, 123.6 g (74% of theory) of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 63°-65° C. were obtained.
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5].[NH:9]1[CH:13]=[N:12][CH:11]=[N:10]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:5][C:4]([CH3:7])([CH3:6])[C:3](=[O:8])[CH2:2][N:9]1[CH:13]=[N:12][CH:11]=[N:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.45 g
Type
reactant
Smiles
ClCC(C(C)(C)C)=O
Name
Quantity
69 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
140 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the inorganic salt was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
After treatment with diisopropyl ether, the oily residue crystallized out
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
CC(C(CN1N=CN=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 123.6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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